4-Amino-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Amino-1H-pyrrole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The amino group attached to the pyrrole ring at the 4-position and the carboxylic acid group at the 2-position make this compound a key intermediate for various chemical syntheses and biological applications .
Synthesis Analysis
The synthesis of 4-aminopyrrole-2-carboxylates has been achieved through the treatment of N-PhF-4-oxoproline benzyl ester with primary and secondary amines, yielding the desired product in moderate to high yields . Another approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide, providing a direct synthetic entry to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives . Additionally, boron trifluoride-catalyzed reactions of 3-amino-2H-azirines with carboxylic acid derivatives have been used to synthesize 4-amino-1,5-dihydro-2H-pyrrol-2-ones, which are closely related to the target compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including those similar to 4-amino-1H-pyrrole-2-carboxylic acid, has been extensively studied. For instance, the crystal structure of a halogenated pyrrole derivative has been determined, providing insights into the conformation and interactions within the crystal lattice . Ab initio and DFT calculations have also been performed to understand the molecular energies, atomic charge distributions, and geometrical parameters of similar compounds .
Chemical Reactions Analysis
Pyrrole derivatives, including 4-amino-1H-pyrrole-2-carboxylic acid, are versatile intermediates in chemical reactions. They have been used to synthesize a new family of pyrrole-based amino acids for the preparation of constrained oligopeptides . Additionally, they have been involved in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, demonstrating the compound's utility in heterocyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-1H-pyrrole-2-carboxylic acid derivatives are influenced by their molecular structure. For example, the crystal packing of a related pyrrole derivative is characterized by bifurcated N-H...O hydrogen bonds, which contribute to its supramolecular aggregation . The computed geometrical parameters from theoretical calculations correlate well with experimental results, indicating the reliability of these methods in predicting the properties of such compounds .
Scientific Research Applications
Molecular Recognition and Binding Properties
- Molecular Recognition of Pyridine N-oxides in Water: Verdejo et al. (2009) discovered that calix[4]pyrrole receptors, incorporating four amino groups, can effectively bind aromatic N-oxides in water, demonstrating the molecular recognition capabilities of derivatives of 4-Amino-1H-pyrrole-2-carboxylic acid in aqueous environments (Verdejo, Guzmán Gil-Ramírez, & Ballester, 2009).
Synthesis and Chemical Transformations
- Synthesis of 4-Aminopyrrole-2-carboxylates: Marcotte and Lubell (2002) achieved the synthesis of a series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, highlighting the chemical versatility of this compound (Marcotte & Lubell, 2002).
- Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives: Alizadeh, Hosseinpour, and Rostamnia (2008) reported a direct synthetic method to obtain 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, showcasing the reactivity and potential for creating diverse derivatives from 4-Amino-1H-pyrrole-2-carboxylic acid (Alizadeh, Hosseinpour, & Rostamnia, 2008).
Applications in Catalysis and Reaction Mechanisms
- Fe(II)-Catalyzed Isomerization to Pyrroles: Galenko et al. (2017) utilized 4-Amino-1H-pyrrole-2-carboxylic acid in the Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles, indicating its utility in catalytic processes (Galenko et al., 2017).
Bioactive Compound Synthesis and Studies
- Synthesis and Bioactivities of 4‐Amino Derivatives of Tetramic Acid: Liu et al. (2014) explored the potential bioactivities of 4-amino tetramic acid derivatives, which include 4-Amino-1H-pyrrole-2-carboxylic acid, demonstrating its relevance in the synthesis of compounds with possible herbicidal and fungicidal activities (Liu et al., 2014).
Additional Research Insights
- Rh(II)-Catalyzed Synthesis of 4-Aminopyrrole-3-carboxylates: Rostovskii et al. (2017) investigated the Rh(II)-catalyzed reaction involving 4-Aminopyrrole-3-carboxylates, providing insights into the compound's role in complex chemical reactions (Rostovskii et al., 2017).
Safety And Hazards
The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Pyrrole derivatives have been isolated from many natural sources and have various biological functions . They are often used in the synthesis of other compounds, such as pyrrole-imidazole polyamides, which can bind to specific DNA sequences and modulate gene expression . This suggests potential future directions in the exploration of their biological activities and applications in medicinal chemistry.
properties
IUPAC Name |
4-amino-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTHSBLGVMYQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620140 | |
Record name | 4-Amino-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1H-pyrrole-2-carboxylic acid | |
CAS RN |
155815-95-5 | |
Record name | 4-Amino-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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